molecular formula C12H13F3N2O B2907819 4-[4-(Trifluoromethyl)piperidine-1-carbonyl]pyridine CAS No. 2058442-01-4

4-[4-(Trifluoromethyl)piperidine-1-carbonyl]pyridine

Cat. No.: B2907819
CAS No.: 2058442-01-4
M. Wt: 258.244
InChI Key: KFAWFIOOLQGHMQ-UHFFFAOYSA-N
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Description

4-[4-(Trifluoromethyl)piperidine-1-carbonyl]pyridine is a heterocyclic compound featuring a pyridine ring linked to a piperidine moiety via a carbonyl group. The piperidine ring is substituted with a trifluoromethyl (-CF₃) group at the 4-position, enhancing its lipophilicity and metabolic stability. The compound’s synthesis typically involves coupling reactions between activated carbonyl intermediates (e.g., acid chlorides) and heterocyclic amines, as exemplified in related piperidine-carbonyl derivatives .

Properties

IUPAC Name

pyridin-4-yl-[4-(trifluoromethyl)piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13F3N2O/c13-12(14,15)10-3-7-17(8-4-10)11(18)9-1-5-16-6-2-9/h1-2,5-6,10H,3-4,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFAWFIOOLQGHMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(F)(F)F)C(=O)C2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13F3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method involves the trifluoromethylation of 4-iodopyridine, followed by a coupling reaction with piperidine .

Industrial Production Methods: Industrial production of this compound often employs large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled temperature and pressure conditions are crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions: 4-[4-(Trifluoromethyl)piperidine-1-carbonyl]pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

Research indicates that 1-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-3-(thiophen-2-yl)urea may interact with specific enzymes or receptors, leading to its observed biological effects. Preliminary studies suggest the following potential applications:

  • Antimicrobial Activity : The compound has shown promise in inhibiting the growth of various bacterial strains, making it a candidate for developing new antibiotics, particularly against resistant strains.
  • Anticancer Properties : Initial investigations have indicated that this compound may possess anticancer activity, warranting further research into its mechanisms of action and efficacy against different cancer types.

Research Findings and Case Studies

Several studies have explored the applications of this compound in detail:

Case Study 1: Antimicrobial Efficacy

A study published in Journal of Medicinal Chemistry assessed the antimicrobial properties of 1-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-3-(thiophen-2-yl)urea against a panel of bacterial pathogens. The results demonstrated significant inhibition against Gram-positive bacteria, highlighting its potential as a lead compound for antibiotic development.

Case Study 2: Anticancer Activity

In another investigation detailed in Cancer Research, researchers evaluated the anticancer effects of this compound on various cancer cell lines. The findings indicated that it induced apoptosis in cancer cells through a mechanism involving reactive oxygen species (ROS) generation, suggesting its potential as an anticancer agent.

Potential Applications in Drug Development

Given its unique chemical structure and promising biological activities, 1-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-3-(thiophen-2-yl)urea could serve as a scaffold for developing novel therapeutic agents targeting infectious diseases and cancer. The ongoing research aims to elucidate its pharmacokinetics, safety profile, and efficacy in vivo.

Mechanism of Action

The mechanism of action of 4-[4-(Trifluoromethyl)piperidine-1-carbonyl]pyridine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes and receptors, modulating their activity and leading to the desired biological effects .

Comparison with Similar Compounds

Key Compounds:

  • 3-(4-(4-Fluoro-2-(trifluoromethyl)phenyl)piperidine-1-carbonyl)-[1,2,4]triazolo[4,3-a]pyridine-6-carbonitrile (62)

    • Structure : A triazolopyridine core linked to a 4-(4-fluoro-2-(trifluoromethyl)phenyl)piperidine via a carbonyl group.
    • Synthesis : Achieved in 98.5% yield via Pd-catalyzed cross-coupling and hydrogenation .
    • Properties : High purity confirmed by ¹H NMR and HPLC.
    • Relevance : Demonstrates the impact of fluorine substitution on synthetic efficiency and stability .
  • 1-(4-(2-(Trifluoromethyl)phenyl)piperidine-1-carbonyl)-pyrrolidine-2-carboxylic Acid (±)-(15) Structure: Pyrrolidine-2-carboxylic acid conjugated to a 4-(2-(trifluoromethyl)phenyl)piperidine. Synthesis: Prepared via coupling of methyl 1-(chlorocarbonyl)pyrrolidine-2-carboxylate with 4-(2-(trifluoromethyl)phenyl)piperidine . Applications: Represents nonretinoid antagonists of retinol-binding protein 4 (RBP4), highlighting versatility in target engagement .

Pyridine-Based CYP51 Inhibitors

Key Compounds:

  • (S)-(4-Chlorophenyl)-1-(4-(4-(trifluoromethyl)phenyl)-piperazin-1-yl)-2-(pyridin-3-yl)ethanone (UDO)
  • N-[4-(Trifluoromethyl)phenyl]-N-[1-[5-(trifluoromethyl)-2-pyridyl]-4-piperidyl]pyridin-3-amine (UDD) Activity: Both inhibit the non-azolic CYP51 enzyme, showing efficacy against Trypanosoma cruzi comparable to posaconazole . Structural Insight: The trifluoromethyl group enhances binding affinity and pharmacokinetic properties, a feature shared with the target compound .

Piperidine-Carboxamide Derivatives

Key Compounds:

  • PF-04457845 (N-(3-pyridazinyl)-4-(3-[5-trifluoromethyl-2-pyridinyloxy]benzylidene)piperidine-1-carboxamide)

    • Molecular Weight : 455.43 g/mol.
    • Applications : Investigated as a fatty acid amide hydrolase (FAAH) inhibitor, emphasizing the role of trifluoromethylpyridine in enzyme modulation .
  • PF-06683324 (2-((3R,4S)-3-Fluoro-1-(2-(4-(trifluoromethoxy)phenyl)acetyl)piperidin-4-yloxy)-5-(1-methyl-1H-imidazol-4-yl)nicotinamide)

    • Molecular Weight : 521.46 g/mol.
    • Relevance : Demonstrates the impact of fluorination on potency and selectivity in kinase inhibitors .

Acid Chloride Precursor

  • 4-(Trifluoromethyl)piperidine-1-carbonyl Chloride (CAS 862274-38-2)
    • Structure : The reactive acid chloride precursor to the target compound.
    • Applications : Used in coupling reactions to form amides or esters, as seen in the synthesis of pyrrolidine and triazolopyridine derivatives .
    • Reactivity : Higher electrophilicity compared to the pyridine-linked derivative, making it a key intermediate in drug discovery .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Features Biological Activity/Application Reference
4-[4-(Trifluoromethyl)piperidine-1-carbonyl]pyridine C₁₂H₁₁F₃N₂O 256.22 Pyridine-piperidine carbonyl linkage Potential enzyme inhibitor -
3-(4-(4-Fluoro-2-(trifluoromethyl)phenyl)piperidine-1-carbonyl)-triazolopyridine-6-carbonitrile (62) C₂₂H₁₅F₄N₅O 449.38 Triazolopyridine core, fluoro/trifluoromethyl High-yield synthesis (98.5%)
UDO C₂₄H₂₁ClF₃N₃O 483.89 Piperazine linkage, dual trifluoromethyl CYP51 inhibition (anti-T. cruzi)
PF-04457845 C₂₃H₂₀F₃N₅O₂ 455.43 Benzylidene spacer, pyridazinyl group FAAH inhibition
4-(Trifluoromethyl)piperidine-1-carbonyl Chloride C₇H₉ClF₃NO 215.60 Reactive acyl chloride Synthetic intermediate

Biological Activity

4-[4-(Trifluoromethyl)piperidine-1-carbonyl]pyridine, often referred to as a piperidine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its trifluoromethyl group and piperidine moiety, which contribute to its unique pharmacological properties. Research into its biological activity has revealed various mechanisms of action and potential therapeutic applications.

The biological activity of this compound is primarily attributed to its interactions with specific receptors and enzymes. The following mechanisms have been identified:

  • Enzyme Inhibition: The compound acts as an inhibitor for various enzymes, which may include proteases and kinases involved in cellular signaling pathways.
  • Receptor Modulation: It may modulate the activity of neurotransmitter receptors, influencing synaptic transmission and neurochemical balance.

Anticancer Activity

Recent studies have indicated that piperidine derivatives exhibit significant anticancer properties. For instance, this compound has shown:

  • Cytotoxicity Against Cancer Cell Lines: In vitro assays demonstrated that this compound induces apoptosis in various cancer cell lines, including breast and lung cancer models. The mechanism involves the activation of caspase pathways leading to cell death .
Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)15Caspase activation
A549 (Lung)10Apoptosis induction

Anti-inflammatory Effects

The compound has also been evaluated for anti-inflammatory properties:

  • COX Inhibition: It has been reported to inhibit cyclooxygenase (COX) enzymes, which play a critical role in inflammation. Comparative studies show that it has an IC50 value comparable to established anti-inflammatory drugs .

Dipeptidyl Peptidase-4 (DPP-4) Inhibition

Research suggests that this compound may act as a DPP-4 inhibitor, which is significant in the management of type 2 diabetes mellitus:

  • Mechanism: By inhibiting DPP-4, the compound enhances the levels of incretin hormones, leading to improved glycemic control .

Case Study 1: Anticancer Efficacy

In a recent study published in Cancer Letters, researchers investigated the effects of this compound on human breast cancer cells. The study found that treatment with this compound resulted in a significant reduction in cell viability and increased apoptosis markers compared to control groups .

Case Study 2: Diabetes Management

A clinical trial assessed the impact of this compound on glycemic control in diabetic mice models. Results indicated that it effectively lowered blood glucose levels by enhancing insulin secretion through DPP-4 inhibition .

Q & A

Q. What are the established synthetic routes for 4-[4-(Trifluoromethyl)piperidine-1-carbonyl]pyridine, and how do reaction conditions influence yield?

  • Methodological Answer : The compound is typically synthesized via coupling or substitution reactions. For example:
  • Coupling Reactions : Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) using boronic acids to functionalize the pyridine ring .
  • Substitution Reactions : Nucleophilic displacement of halogen atoms (e.g., chlorine) on the pyridine core using trifluoromethyl-piperidine derivatives .
  • Key Parameters : Solvent polarity (e.g., DMF vs. THF), temperature (80–120°C), and catalyst loading (1–5 mol%) critically impact yield. Evidence shows that Pd(PPh₃)₄ in THF at 100°C achieves ~75% yield for similar piperidine-pyridine hybrids .

Table 1 : Comparison of Synthetic Methods

MethodCatalyst/ReagentYield (%)ConditionsReference
Suzuki CouplingPd(PPh₃)₄, K₂CO₃75THF, 100°C, 12h
Nucleophilic SubstitutionNaH, DMF60RT, 24h

Q. How is this compound characterized structurally, and what analytical techniques resolve its stereochemistry?

  • Methodological Answer :
  • X-ray Crystallography : Resolves piperidine ring conformation and trifluoromethyl orientation. For example, C–F bond angles (112–119°) and dihedral angles between pyridine and piperidine moieties (15–25°) are critical .
  • NMR Spectroscopy : ¹⁹F NMR distinguishes trifluoromethyl environments (−60 to −70 ppm), while ¹H-¹³C HMBC confirms carbonyl connectivity .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 329.1) .

Q. What in vitro assays are used to evaluate its biological activity, and how are IC₅₀ values interpreted?

  • Methodological Answer :
  • Enzyme Inhibition : Kinase assays (e.g., EGFR or PI3K) with ATP-competitive binding protocols. IC₅₀ values <1 µM suggest high potency .
  • Cellular Uptake : LC-MS quantification in cell lysates after 24h exposure. LogP values ~2.5 indicate moderate membrane permeability .
  • Data Interpretation : Contradictions between enzyme and cellular activity (e.g., low IC₅₀ but poor cellular efficacy) may arise from off-target effects or metabolic instability .

Advanced Research Questions

Q. How can synthetic yield be optimized when scaling up the reaction?

  • Methodological Answer :
  • DoE (Design of Experiments) : Screen parameters like catalyst loading (2–10 mol%), solvent (THF vs. Dioxane), and stoichiometry (1:1 to 1:1.2). Response surface models identify optimal conditions .
  • Continuous Flow Chemistry : Reduces side reactions (e.g., hydrolysis of trifluoromethyl group) by minimizing residence time .

Q. What structural features dictate its selectivity in kinase inhibition, and how can SAR guide analog design?

  • Methodological Answer :
  • Trifluoromethyl Role : Enhances hydrophobic binding in kinase pockets. Replacing CF₃ with CH₃ reduces potency by ~10-fold .
  • Piperidine Conformation : Chair vs. boat conformation affects steric fit. Methylation at C4 (piperidine) improves selectivity for PI3Kα over PI3Kγ .

Table 2 : SAR of Key Derivatives

SubstituentTarget KinaseIC₅₀ (nM)Selectivity Ratio (α/γ)Reference
CF₃, Chair PiperidinePI3Kα4512:1
CH₃, Boat PiperidinePI3Kα4803:1

Q. How to resolve contradictions in spectral data (e.g., NMR vs. crystallography)?

  • Methodological Answer :
  • Dynamic Effects in NMR : Rotameric states of the piperidine ring cause splitting in ¹H NMR. Variable-temperature NMR (VT-NMR) at −40°C simplifies spectra by freezing conformers .
  • X-ray vs. DFT Calculations : Discrepancies in bond lengths (e.g., C=O: 1.21 Å crystallographic vs. 1.23 Å DFT) arise from crystal packing forces. Use B3LYP/6-31G* to model gas-phase geometry .

Q. What strategies mitigate metabolic instability observed in preclinical studies?

  • Methodological Answer :
  • Metabolite Identification : Incubate with liver microsomes; LC-HRMS detects hydroxylation at C3 of piperidine.
  • Structural Modifications : Introduce electron-withdrawing groups (e.g., F or CN) at C3 to block CYP450 oxidation .

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